molecular formula C11H22N2O3 B2532141 Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate CAS No. 2307738-26-5

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate

Cat. No.: B2532141
CAS No.: 2307738-26-5
M. Wt: 230.308
InChI Key: ILLMSBZDMADPST-IUCAKERBSA-N
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Description

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position.

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-8(12)4-5-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLMSBZDMADPST-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227796-78-1
Record name rac-tert-butyl N-{[(2R,4R)-4-aminooxan-2-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxane derivative. One common method involves the use of tert-butyl carbamate and a protected oxane derivative, followed by deprotection under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several carbamate derivatives, differing in ring systems, substituents, and stereochemistry. Below is a comparative analysis based on the evidence provided:

Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Ring System Substituents/Functional Groups Stereochemistry Key Properties/Applications
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate Not explicitly listed C₁₁H₂₂N₂O₃ Tetrahydropyran 4-amino, 2-(Boc-aminomethyl) (2S,4S) Likely intermediate for drug synthesis
tert-butyl N-(4-cyanooxan-4-yl)carbamate () 1860028-25-6 C₁₁H₁₈N₂O₃ Tetrahydropyran 4-cyano Not specified Building block for heterocyclic synthesis
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (-12) 2101775-09-9 C₁₀H₂₀ClFN₂O₂ Pyrrolidine 4-fluoro, Boc-aminomethyl (2S,4S) Potential use in peptide mimetics
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate () 1330069-67-4 C₁₃H₂₀Cl₂N₂ Cyclopentane 2-hydroxy (1R,2S) Chiral intermediate for APIs
tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate () Not listed C₁₂H₂₄N₂O₃ Pyrrolidine 4-methoxy, N-methyl (3S,4S) Modulator of receptor binding affinity
tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate () 4261-80-7 C₁₃H₂₃NO₃ Acyclic Cyclopropyl, ketone, methyl Not applicable Intermediate for complex organic synthesis

Key Observations from Comparison

Ring System Diversity :

  • The target compound’s tetrahydropyran ring (6-membered) contrasts with pyrrolidine (5-membered, ) and cyclopentane (5-membered, ) derivatives. Larger rings like tetrahydropyran may confer enhanced conformational flexibility or metabolic stability compared to smaller rings .

Substituent Effects: The 4-amino group in the target compound is nucleophilic and prone to further functionalization (e.g., coupling with electrophiles). In contrast, 4-cyano () or 4-fluoro () substituents introduce electronic effects (e.g., electron-withdrawing properties) that alter reactivity and solubility . Hydroxy () and methoxy () groups enhance hydrophilicity, while tert-butyl groups improve lipophilicity and steric protection of the carbamate .

Stereochemical Influence :

  • The (2S,4S) configuration in the target compound and fluoropyrrolidine derivatives () is critical for chiral recognition in drug-receptor interactions. For example, enantiomers of hydroxycyclopentyl carbamates () exhibit distinct biological activities .

Synthetic Utility :

  • Compounds like the target molecule and its analogs () are synthesized via Pd-catalyzed cross-couplings or nucleophilic substitutions, with Boc protection ensuring stability during multi-step syntheses .

Applications :

  • Pyrrolidine and piperidine carbamates () are common in kinase inhibitors (e.g., JAK/STAT inhibitors), while tetrahydropyran derivatives () may serve as precursors for antiviral or anticancer agents .

Biological Activity

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a carbamate derivative characterized by its unique stereochemistry and the presence of an oxane ring. This compound has gained attention in various fields of research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O3
  • CAS Number : 2307738-26-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It may function as an inhibitor or activator depending on the context of its application. The mechanism involves binding to active sites of enzymes or interacting with receptor proteins, which can lead to modulation of various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, suggesting potent activity against this target .

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. The presence of this compound resulted in improved cell viability when exposed to Aβ 1-42, indicating its potential role in neuroprotection .

Case Studies

  • In Vitro Studies : A study assessing the protective effects of this compound on astrocytes revealed that treatment with the compound significantly improved cell viability in the presence of Aβ 1-42. The results indicated a reduction in TNF-α levels and free radicals, which are associated with neuroinflammation .
  • In Vivo Models : In animal models simulating Alzheimer's disease, the compound's administration resulted in reduced Aβ aggregation and improved cognitive functions compared to untreated controls. However, the bioavailability of the compound in the brain was noted as a limiting factor for its efficacy .

Data Table: Summary of Biological Activity

Activity TypeTargetEffectIC50/Ki Value
Enzyme Inhibitionβ-secretaseInhibition15.4 nM
Enzyme InhibitionAcetylcholinesteraseInhibitionK_i = 0.17 μM
NeuroprotectionAstrocytesIncreased cell viabilityNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection of amine groups. For example, tert-butyl carbamate intermediates are generated using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions with catalysts like CuI or Pd(PPh₃)₂Cl₂ in THF or EtOAC solvents . Key steps include coupling reactions (e.g., with pyrimidine derivatives) and purification via column chromatography. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields (>60% reported in some cases) .

Q. How can the stereochemical configuration of (2S,4S)-4-aminooxan-2-yl be confirmed experimentally?

  • Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for absolute configuration determination . Complementary methods include chiral HPLC (e.g., using polysaccharide columns) and NMR spectroscopy with chiral solvating agents to resolve diastereomeric signals .

Q. What physicochemical properties are critical for experimental design, and how are they measured?

  • Answer : Key properties include:

  • LogP : Determined via reversed-phase HPLC or calculated using software like ChemAxon. Reported LogP for related carbamates is ~7.39 .
  • Melting Point : Measured via differential scanning calorimetry (DSC). Values range from 40–118°C depending on substituents .
  • PSA (Polar Surface Area) : Calculated computationally (e.g., 65.29 Ų) to predict solubility and membrane permeability .

Advanced Research Questions

Q. How can mechanistic insights into coupling reactions involving tert-butyl carbamates be obtained?

  • Answer : Kinetic studies (e.g., monitoring reaction progress via LC-MS) and isotopic labeling (e.g., ¹⁵N/²H) can elucidate catalytic cycles. For example, Pd-mediated cross-coupling reactions with pyrimidine derivatives show rate dependence on ligand steric effects and base strength . Computational DFT modeling further identifies transition states and regioselectivity .

Q. What strategies resolve challenges in isolating stereoisomers during synthesis?

  • Answer : Diastereomeric salts (e.g., using chiral acids like para-toluenesulfonic acid) or enzymatic resolution (lipases/esterases) are effective. For tert-butyl carbamates, fractional crystallization in ethanol/water mixtures achieves >95% enantiomeric excess (e.e.) .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., serine proteases) identifies binding modes. MD simulations assess stability of hydrogen bonds between the carbamate group and catalytic residues (e.g., Asp-189 in trypsin-like enzymes) .

Q. How should researchers address contradictory data in reported melting points or LogP values?

  • Answer : Replicate experiments under standardized conditions (e.g., heating rate in DSC). Cross-validate LogP via shake-flask experiments (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3). Discrepancies often arise from polymorphic forms or hydration states .

Q. What role does this compound play in the development of protease inhibitors?

  • Answer : As a chiral intermediate, it is used to synthesize peptidomimetics targeting enzymes like HIV protease or thrombin. For example, its 4-aminooxane moiety mimics transition-state tetrahedral geometry, enhancing binding affinity .

Methodological Notes

  • Stereochemical Analysis : Always correlate XRD data with spectroscopic results (e.g., NOESY for spatial proximity) .
  • Purification : Use gradient elution in flash chromatography (hexane/EtOAc) to separate Boc-protected intermediates .
  • Safety : Despite low acute toxicity (GHS Category 5), handle in fume hoods due to potential dust inhalation risks .

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